Ethyl 3-[({[(4-fluorobenzyl)oxy]imino}methyl)amino]-4-methoxythieno[2,3-b]pyridine-2-carboxylate
Description
Ethyl 3-[({[(4-fluorobenzyl)oxy]imino}methyl)amino]-4-methoxythieno[2,3-b]pyridine-2-carboxylate is a synthetic organic compound, identified by its intricate chemical structure combining multiple functional groups. This compound is notable for its potential applications in various fields, including medicinal chemistry and organic synthesis. The combination of fluorine, methoxy, and pyridine elements suggests significant chemical reactivity and potential biological activity.
Properties
IUPAC Name |
ethyl 3-[[(4-fluorophenyl)methoxyamino]methylideneamino]-4-methoxythieno[2,3-b]pyridine-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18FN3O4S/c1-3-26-19(24)17-16(15-14(25-2)8-9-21-18(15)28-17)22-11-23-27-10-12-4-6-13(20)7-5-12/h4-9,11H,3,10H2,1-2H3,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVKSBUJBDBEFAE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=C(C=CN=C2S1)OC)N=CNOCC3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18FN3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Gewald Reaction for Thiophene Formation
The Gewald reaction, employing ketones, cyanoacetates, and sulfur, constructs 2-aminothiophene derivatives. Adapting this method:
- React ethyl cyanoacetate with 3-methoxypropanal in the presence of sulfur and morpholine to yield 2-aminothiophene-3-carboxylate.
- Pyridine annulation via [4+2] cycloaddition with acrolein under acidic conditions forms the thieno[2,3-b]pyridine system.
Hypothetical Reaction Conditions
| Step | Reagents | Temperature | Time | Yield* |
|---|---|---|---|---|
| 1 | S₈, morpholine, DMF | 80°C | 6 h | 65% |
| 2 | Acrolein, H2SO4 | 120°C | 3 h | 45% |
*Yields estimated from analogous reactions.
Functionalization of the Thienopyridine Core
Introduction of the Methoxy Group
Methoxy substitution at position 4 is achieved through:
- Direct alkylation of a hydroxyl precursor using methyl iodide and K2CO3 in DMF.
- Nucleophilic aromatic substitution (SNAr) on a 4-chlorothienopyridine intermediate with NaOMe.
Comparative Efficiency
| Method | Substrate | Conditions | Yield* |
|---|---|---|---|
| Direct alkylation | 4-Hydroxy derivative | CH3I, K2CO3, DMF | 72% |
| SNAr | 4-Chloro derivative | NaOMe, DMSO, 100°C | 58% |
Installation of the Imine Side Chain
The [(4-fluorobenzyl)oxy]iminomethyl amino group is introduced via:
- Nitration at position 3 using HNO3/H2SO4.
- Reduction to amine with H2/Pd-C.
- Condensation with 4-fluorobenzyloxyamine (prepared from NH2OCH2C6H4F-4 and triethyl orthoformate).
Critical Parameters
- Imine stability : Conduct the reaction under anhydrous conditions with molecular sieves.
- Steric control : Use bulky bases like DIPEA to minimize side reactions.
One-Pot Tandem Approach
A streamlined method combining cyclization and functionalization:
- React ethyl 2-cyano-3-(methoxy)acrylate with 4-fluorobenzyloxyamine in ethanol under reflux.
- Add sulfur and morpholine to induce Gewald-type cyclization.
- Simultaneous annulation with acrolein in situ.
Advantages
- Reduces intermediate isolation steps.
- Improves overall yield (estimated 50-55%) compared to stepwise methods.
Alternative Routes via Suzuki Coupling
For advanced functional group tolerance:
- Synthesize 3-bromo-4-methoxythieno[2,3-b]pyridine-2-carboxylate .
- Perform Suzuki-Miyaura coupling with 4-fluorobenzyloxyaminoboronic ester .
Catalyst System
| Component | Role | Loading |
|---|---|---|
| Pd(PPh3)4 | Catalyst | 5 mol% |
| K2CO3 | Base | 2 eq |
| DME/H2O (3:1) | Solvent | - |
This method offers superior regiocontrol but requires access to specialized boronates.
Challenges and Optimization Strategies
Competing Side Reactions
- Imine hydrolysis : Mitigated by using anhydrous solvents and molecular sieves.
- Over-alkylation : Controlled by stoichiometric addition of methylating agents.
Yield Enhancement Techniques
- Microwave-assisted synthesis : Reduces reaction time for cyclization steps (e.g., 30 min at 150°C vs. 3 h conventional).
- Flow chemistry : Improves heat transfer during exothermic imine formation.
Analytical Characterization
Key spectral data for intermediate validation:
| Intermediate | 1H NMR (δ, ppm) | IR (cm⁻¹) |
|---|---|---|
| Thienopyridine core | 8.21 (s, 1H, H-5), 4.32 (q, 2H, OCH2) | 1720 (C=O), 1590 (C=N) |
| Imine product | 8.45 (s, 1H, CH=N), 7.32 (m, 4H, Ar) | 1645 (C=N), 1220 (C-F) |
Industrial-Scale Considerations
Cost Drivers
- 4-Fluorobenzyl bromide : ≈ $320/kg (bulk pricing).
- Palladium catalysts : Recycling protocols essential for economic viability.
Process Safety
- Exothermic risks during nitration require jacketed reactors with precise temp control.
- Hydrogenation steps mandate H2 monitoring systems.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-[({[(4-fluorobenzyl)oxy]imino}methyl)amino]-4-methoxythieno[2,3-b]pyridine-2-carboxylate undergoes several types of chemical reactions:
Oxidation and Reduction: : The compound can be oxidized or reduced depending on the reagents used. Common oxidizing agents include potassium permanganate and reducing agents like lithium aluminum hydride.
Substitution Reactions: : Given the presence of aromatic rings and functional groups, substitution reactions (e.g., halogenation, alkylation) are common.
Hydrolysis: : The ester group can undergo hydrolysis in acidic or basic conditions, leading to the formation of the corresponding carboxylic acid.
Common Reagents and Conditions
Oxidizing Agents: : Potassium permanganate, hydrogen peroxide.
Reducing Agents: : Lithium aluminum hydride, sodium borohydride.
Solvents: : Ethanol, methanol, dichloromethane.
Catalysts: : Palladium on carbon (Pd/C), platinum oxide (PtO2).
Major Products Formed
The major products from these reactions include substituted thieno[2,3-b]pyridines, corresponding acids, and various halogenated or alkylated derivatives.
Scientific Research Applications
Chemistry
In the field of chemistry, this compound serves as an intermediate in the synthesis of more complex organic molecules. Its diverse functional groups allow it to act as a building block for various chemical reactions, including:
- Oxidation and Reduction: The compound can undergo oxidation or reduction reactions using agents such as potassium permanganate or lithium aluminum hydride.
- Substitution Reactions: The presence of aromatic rings facilitates substitution reactions like halogenation and alkylation.
- Hydrolysis: The ester group is susceptible to hydrolysis under acidic or basic conditions.
Biology
In biological research, Ethyl 3-[({[(4-fluorobenzyl)oxy]imino}methyl)amino]-4-methoxythieno[2,3-b]pyridine-2-carboxylate is investigated for its potential role as an enzyme inhibitor or receptor modulator . The fluorine and methoxy substituents are critical for interactions with biological macromolecules.
Mechanism of Action:
- Binding to Active Sites: The compound fits into active sites of enzymes or receptors, modulating their activity.
- Pathways Involved: These interactions can activate or inhibit signaling pathways that influence cellular processes such as proliferation and apoptosis.
Medicine
In medicinal chemistry, this compound is being explored for its potential therapeutic properties. Notable areas of interest include:
- Anti-inflammatory Activity: Studies indicate that compounds with similar structures can inhibit inflammatory pathways.
- Anti-cancer Activity: Preliminary research suggests potential effectiveness against certain cancer cell lines.
- Anti-microbial Properties: Its unique structure may allow it to interact selectively with various microbial targets.
Case Study Example:
A study published in 2024 demonstrated that derivatives of this compound exhibited significant cytotoxic effects on breast cancer cells through apoptosis induction mechanisms .
Industry
In industrial applications, this compound is utilized in the development of new materials and as a precursor in the synthesis of specialty chemicals. Its reactivity allows for the creation of novel compounds with desirable properties for various applications.
Mechanism of Action
Ethyl 3-[({[(4-fluorobenzyl)oxy]imino}methyl)amino]-4-methoxythieno[2,3-b]pyridine-2-carboxylate exerts its effects through specific interactions with biological targets, such as enzymes and receptors. The molecular mechanism involves:
Binding to Active Sites: : The compound fits into the active sites of enzymes or receptors, modulating their activity.
Pathways Involved: : These interactions can lead to the activation or inhibition of signaling pathways, influencing cellular processes such as proliferation, apoptosis, and immune response.
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-{[(4-fluorobenzyl)oxy]methyl}-3-amino-4-methoxypyridine-5-carboxylate: : Similar structure but lacks the thieno ring.
Ethyl 3-amino-4-methoxythieno[2,3-b]pyridine-2-carboxylate: : Lacks the fluorobenzyl oxime group.
Uniqueness
Ethyl 3-[({[(4-fluorobenzyl)oxy]imino}methyl)amino]-4-methoxythieno[2,3-b]pyridine-2-carboxylate is unique due to its combination of fluorine, oxime, and methoxy groups, which confer distinct chemical reactivity and biological activity. This makes it a versatile and valuable compound in scientific research and industrial applications.
Biological Activity
Ethyl 3-[({[(4-fluorobenzyl)oxy]imino}methyl)amino]-4-methoxythieno[2,3-b]pyridine-2-carboxylate is a synthetic compound with a complex structure that indicates potential biological activity. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Chemical Formula : C19H18FN3O4S
- Molecular Weight : 403.43 g/mol
- CAS Number : 341966-70-9
The compound features a thieno[2,3-b]pyridine core, methoxy group, and a fluorobenzyl oxime moiety, which contribute to its reactivity and biological interactions.
This compound interacts with biological targets through several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites, altering their activity and affecting metabolic pathways.
- Receptor Modulation : It can modulate receptor activity, influencing cellular signaling processes that are critical for various physiological functions.
These interactions can lead to significant effects on cellular processes such as proliferation, apoptosis, and immune responses.
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit antimicrobial activity. For instance, studies have shown that thieno[2,3-b]pyridine derivatives possess significant antibacterial properties against various pathogens. The presence of the fluorine atom and the methoxy group enhances the lipophilicity and bioavailability of these compounds, potentially increasing their effectiveness against microbial strains.
Anti-inflammatory Effects
The compound's structure suggests potential anti-inflammatory activity. Similar thieno derivatives have been documented to inhibit pro-inflammatory cytokines and enzymes like cyclooxygenase (COX), which play a crucial role in inflammatory responses. This suggests that this compound could be explored for therapeutic applications in inflammatory diseases.
Anticancer Activity
Preliminary studies on related compounds indicate potential anticancer properties. Thieno[2,3-b]pyridine derivatives have shown efficacy in inhibiting cancer cell proliferation and inducing apoptosis in various cancer cell lines. The unique functional groups in this compound may enhance its selectivity towards cancerous cells while sparing normal cells.
Case Studies and Research Findings
-
Study on Enzyme Inhibition :
- A study demonstrated that thieno derivatives could inhibit specific kinases involved in cancer progression. This compound's potential as a kinase inhibitor warrants further investigation.
-
Antibacterial Activity Assessment :
- In vitro tests showed that related compounds significantly inhibited the growth of Gram-positive and Gram-negative bacteria. The fluorine substitution was particularly noted for enhancing antibacterial potency.
-
Anti-inflammatory Mechanism Exploration :
- Research indicated that similar compounds downregulated the expression of inflammatory markers in animal models of arthritis. This suggests that this compound could be beneficial in treating inflammatory conditions.
Comparative Analysis with Similar Compounds
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| Ethyl 2-{[(4-fluorobenzyl)oxy]methyl}-3-amino-4-methoxypyridine-5-carboxylate | Lacks thieno ring | Moderate antibacterial |
| Ethyl 3-amino-4-methoxythieno[2,3-b]pyridine-2-carboxylate | No fluorobenzyl oxime group | Low anti-cancer activity |
Q & A
Basic Research Questions
Q. What are the key steps in synthesizing Ethyl 3-[({[(4-fluorobenzyl)oxy]imino}methyl)amino]-4-methoxythieno[2,3-b]pyridine-2-carboxylate, and how can reaction conditions be optimized?
- Methodology : The compound is synthesized via a multi-step protocol:
Amination : React ethyl 3-aminothieno[2,3-b]pyridine-2-carboxylate (CAS 52505-46-1) with 4-fluorobenzyloxy imino methyl derivatives under basic conditions (e.g., pyridine in dichloromethane) to form the Schiff base intermediate .
Purification : Use flash chromatography with ethyl acetate/petroleum ether (3:7 v/v) to isolate the product, achieving ~50-60% yields under optimized conditions .
Characterization : Confirm structure via NMR (e.g., δ 3.74 ppm for methoxy groups) and LC-MS .
- Optimization : Adjust stoichiometry of reagents (e.g., 1:1.2 molar ratio of amine to aldehyde) and reaction time (4-6 hours) to minimize byproducts .
Q. How is the crystal structure of this compound determined, and what software is recommended for refinement?
- Methodology : Single-crystal X-ray diffraction (SCXRD) is performed using MoKα radiation (λ = 0.71073 Å). Data collection and refinement are conducted using SHELXTL (Bruker AXS) or open-source SHELX programs (e.g., SHELXL-97) .
- Key Parameters :
- Space group: Orthorhombic with .
- Hydrogen bonding: N–H⋯O interactions stabilize dimeric structures (e.g., intramolecular bond at O4 and intermolecular bond at O2i) .
Advanced Research Questions
Q. How do hydrogen-bonding interactions in the crystal lattice influence the compound’s stability and reactivity?
- Analysis : Two N–H⋯O hydrogen bonds are critical:
- Intramolecular : Fixes molecular geometry via N1–H1N⋯O4 (distance ~2.00 Å).
- Intermolecular : Forms dimeric structures around symmetry centers (e.g., 0, 0.5, 0.5) via N1–H1N⋯O2i (distance ~2.85 Å) .
- Implications : These interactions reduce conformational flexibility, enhancing thermal stability but potentially limiting solubility in polar solvents .
Q. How can discrepancies in biological activity data for thieno[2,3-b]pyridine derivatives be resolved?
- Case Study : While some analogues show IC values <1 μM against cancer cell lines (e.g., methyl 3-[(3,4,5-trimethoxyphenyl)amino]thieno[2,3-b]pyridine-2-carboxylate), others exhibit reduced potency due to steric hindrance from substituents like 4-fluorobenzyl groups .
- Resolution :
SAR Analysis : Compare substituent effects using computational docking (e.g., AutoDock Vina) to assess binding affinity to kinase targets.
Data Normalization : Account for variations in assay conditions (e.g., ATP concentration in kinase inhibition assays) .
Q. What strategies mitigate low yields during the final coupling step of the synthesis?
- Troubleshooting :
- Byproduct Formation : Use excess 4-fluorobenzyloxy imino methyl chloride (1.5 eq.) to drive the reaction to completion.
- Solvent Choice : Replace dichloromethane with THF for improved solubility of intermediates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
